![molecular formula C14H9ClN6O2S B14137660 4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Schiff base: The reaction between 2-chloro-5-nitrobenzaldehyde and 3-amino-4-pyridinecarboxamide in the presence of an acid catalyst forms the Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide under reflux conditions to form the triazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to enhance yield and scalability.
化学反応の分析
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar compounds to 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione include other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C14H9ClN6O2S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9ClN6O2S/c15-12-2-1-11(21(22)23)7-10(12)8-17-20-13(18-19-14(20)24)9-3-5-16-6-4-9/h1-8H,(H,19,24)/b17-8+ |
InChIキー |
BXBCXXVNSZKXCV-CAOOACKPSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl |
溶解性 |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


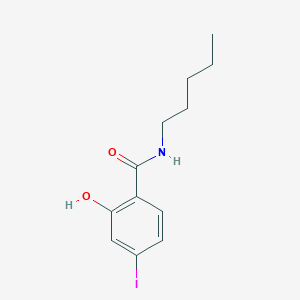
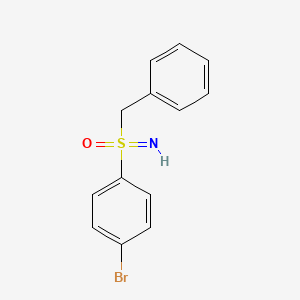
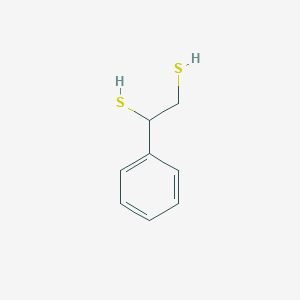
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)

![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
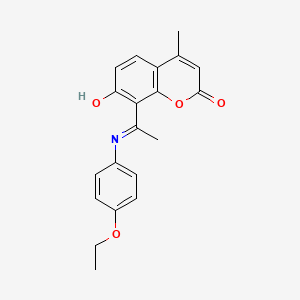
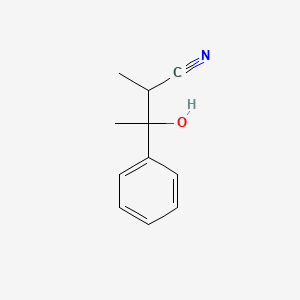
![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
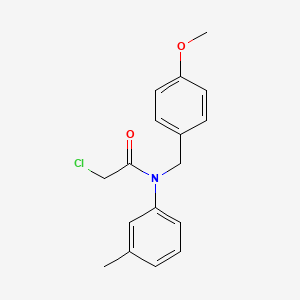
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)
